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Compound of Interest

Compound Name: 2-Methyl-L-proline

Cat. No.: B555743

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-L-proline, a substituted analog of the proteinogenic amino acid L-proline, is a
compound of significant interest in medicinal chemistry and drug development. Its incorporation
into peptides can induce specific conformational constraints, enhancing stability and biological
activity. This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-Methyl-L-proline, detailed experimental protocols for their determination, and
logical workflows for these procedures. All quantitative data are presented in structured tables

for clarity and comparative analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-Methyl-L-proline.
These values are critical for its application in synthesis, formulation, and biological studies.

Table 1: General and Physical Properties
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Property Value Source(s)

Molecular Formula CeH11NO2 [1112]

Molecular Weight 129.16 g/mol [1][2]
White to almost white

Appearance [11[3]
powder/crystal

) ) 248-252°C (decomposes)[4],
Melting Point [L][4][5116]

310°C[1][5][6]

Boiling Point (Predicted)

2419+ 33.0°C

[1](3]

Density (Predicted)

1.119 + 0.06 g/cm?3

[1](6]

Flash Point (Predicted)

100.1 °C

[1]3]

ble 2: Chemical and € : .

Property Value Source(s)
pKa (Predicted) 2.44 +0.20 [5][6]
XLogP3 -2.2 [2][3]
Hydrogen Bond Donor Count 2 [2][3]
Hydrogen Bond Acceptor

3 [2][3]

Count

H NMR (200 MHz, D20)

5:1.52 (s, 3 H), 1.75-2.40 (m,
4 H), 3.20-3.45 (m, 2 H)

13C NMR (50 MHz, D20)

0: 23.99, 25.85, 38.27, 48.06,
73.21, 179.87

[4]

Table 3: Solubility and Optical Properties
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Property Value Source(s)
Solubility Soluble in Methanol [1][6]
. . -71.1°t0 -72.1° (c=1.0in
Optical Rotation ([a]D) [4]
Methanol)

Experimental Protocols

This section details the methodologies for the synthesis of 2-Methyl-L-proline and the
determination of its key physicochemical properties.

Synthesis of (S)-2-Methylproline

A robust method for the synthesis of enantiomerically pure (S)-2-methylproline involves the
diastereoselective alkylation of a chiral bicyclic lactam derived from (S)-proline. The following
protocol is a summary of the procedure described in Organic Syntheses.[4]

Step 1: Formation of the Bicyclic Lactam

Suspend (S)-proline in pentane.

e Add pivalaldehyde and a catalytic amount of trifluoroacetic acid.

o Heat the mixture at reflux with a Dean-Stark trap to remove water azeotropically for
approximately 72 hours.

o Add additional pivalaldehyde and trifluoroacetic acid and continue reflux for another 72
hours.

 After cooling, filter the reaction mixture and concentrate the solution under reduced pressure.

» Purify the resulting residue by Kugelrohr distillation to yield (2R,5S)-2-tert-Butyl-1-aza-3-
oxabicyclo[3.3.0]octan-4-one as a colorless oil.[4]

Step 2: Diastereoselective Methylation
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e Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to
diisopropylamine in dry tetrahydrofuran (THF) at -78°C, followed by warming to room
temperature and re-cooling to -78°C.

o Add the LDA solution to a pre-cooled (-78°C) solution of the bicyclic lactam from Step 1 in
dry THF.

e After stirring for 45 minutes at -78°C, add iodomethane.
 Allow the reaction mixture to warm to 0°C over 3 hours.
e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Perform a standard aqueous workup with ethyl acetate extraction. Dry the combined organic
layers over magnesium sulfate and remove the solvent in vacuo to yield the methylated
product, (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[4]

Step 3: Hydrolysis and Purification
o Heat the methylated lactam from Step 2 in 3 N hydrochloric acid (HCI) at reflux for 1 hour.
o Remove the water under reduced pressure.

o Treat the residue with 3 N HCI and extract with dichloromethane to remove organic
impurities.

o Concentrate the combined aqueous layers and dry under reduced pressure.

o Dissolve the residue in water and load it onto a Dowex 50W X 8 (H+ form) ion-exchange
column.

e Wash the column with water until the effluent is neutral.
o Elute the amino acid with 3 N aqueous ammonia.

o Collect the product-containing fractions and remove the solvent under reduced pressure to
yield (S)-2-methylproline.[4]
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Determination of pKa

The pKa values of an amino acid can be determined experimentally via acid-base titration,
monitoring the pH change as a function of added titrant.

o Preparation: Accurately weigh a sample of 2-Methyl-L-proline and dissolve it in a known
volume of deionized water to create a solution of known concentration.

 Acidification: Add a strong acid (e.g., 0.1 M HCI) to the amino acid solution to fully protonate
both the carboxyl and amino groups.

« Titration: Place a calibrated pH electrode in the solution. Begin titrating the solution with a
standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

o Data Collection: Record the pH of the solution after each addition of the titrant.
o Data Analysis:

o Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate
a titration curve.

o The curve will show one or more buffering regions (plateaus). The midpoint of each
plateau corresponds to a pKa value.

o The first pKa (pKazx) corresponds to the ionization of the carboxylic acid group. The
second pKa (pKaz) corresponds to the ionization of the secondary amine group.

o The pKa is the pH at which the concentrations of the protonated and deprotonated forms
of an ionizable group are equal, as described by the Henderson-Hasselbalch equation.

Determination of Solubility

The solubility of an amino acid can be determined by measuring the concentration of a
saturated solution.

e Sample Preparation: Add an excess amount of 2-Methyl-L-proline powder to a known
volume of the desired solvent (e.g., water, methanol) in a sealed container.
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» Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24
hours) to ensure that equilibrium is reached and the solution is saturated.

o Separation: Separate the undissolved solid from the saturated solution. This can be achieved
by centrifugation followed by careful decantation or by filtration through a fine-pore filter.

e Quantification:
o Take a precise volume of the clear, saturated supernatant.

o Determine the concentration of 2-Methyl-L-proline in the supernatant using a suitable
analytical method. This could involve:

» Gravimetric analysis: Evaporating the solvent from the known volume of supernatant
and weighing the remaining solid residue.

» Spectrophotometry: If the compound has a chromophore or can be derivatized to
produce one.

» Chromatography (e.g., HPLC): Comparing the peak area of the sample to a standard
curve of known concentrations.

o Calculation: Express the solubility in terms of mass per unit volume (e.g., g/L) or molarity
(mol/L).

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Synthesis Workflow for (S)-2-Methylproline

Step 2: Methylation

Methylated Lactam  [UEEE

Click to download full resolution via product page
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Caption: Workflow for the three-step synthesis of (S)-2-Methylproline.
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Workflow for pKa Determination by Titration

Prepare agueous solution
of 2-Methyl-L-proline

Acidify with strong acid
(e.g., 0.1 M HCI)

Titrate with standardized
strong base (e.g., 0.1 M NaOH)

'

Record pH after each
addition of titrant

Plot pH vs. Volume
of titrant added

Identify midpoint of
buffering regions

Determine pKa values
(pH at midpoints)
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Workflow for Solubility Determination

Add excess 2-Methyl-L-proline
to a known volume of solvent

Agitate at constant temperature
to reach equilibrium (saturation)

Separate undissolved solid
(e.g., centrifugation, filtration)

'

Collect clear saturated
supernatant

Quantify concentration in
supernatant (e.g., gravimetric, HPLC)

Calculate solubility
(e.g., in g/L or mol/L)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
2-Methyl-L-proline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555743#physicochemical-properties-of-2-methyl-I-
proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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